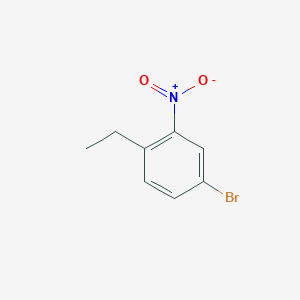![molecular formula C9H10BrNO B3032140 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1154740-48-3](/img/structure/B3032140.png)
6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
概要
説明
“6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a chemical compound with the CAS number 1154740-48-3 . It has a molecular weight of 228.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO/c1-6-7(10)2-3-8-9(6)11-4-5-12-8/h2-3,11H,4-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用
Synthesis and Chemical Properties
1,2-Benzoxazines and related compounds, including the specific compound , are synthesized through various chemical reactions, often involving the cyclization of precursor molecules. These compounds exhibit interesting chemical properties, such as the ability to act as electrophiles in certain reactions. The synthesis methods and chemical behaviors of these compounds are essential for exploring their potential applications in scientific research and drug development (Sainsbury, 1991).
Biological Significance and Applications
Benzoxazine derivatives, including those related to the compound , have been studied for their biological significance. These compounds are found in a variety of isomeric forms and exhibit a wide range of biological activities, such as antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The versatility of the benzoxazine nucleus makes it an interesting core moiety for researchers, offering a foundation for the development of future drugs with potential therapeutic applications (Verma et al., 2019).
Antitumor Activities
The antitumor activities of benzoxazine derivatives and related compounds have been extensively reviewed, highlighting their efficacy in inhibiting the growth of various cancer cell lines. The synthesis and biological evaluation of these compounds reveal their potential as scaffolds for developing new antitumor agents, showcasing the diverse applications of benzoxazine derivatives in cancer research (Cascioferro et al., 2017).
Antimicrobial Scaffolds
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites related to benzoxazines and exhibit roles in plant defense mechanisms against biological threats. These compounds have been evaluated for their antimicrobial activity, and while natural benzoxazinoids may lack potency as antimicrobial agents, the benzoxazine backbone has been identified as a potential scaffold for designing new antimicrobial compounds. This highlights the importance of benzoxazine derivatives in the development of new antimicrobial agents with potent activity against various pathogens (de Bruijn et al., 2018).
作用機序
Target of Action
Similar compounds have been reported to exhibit potent renin inhibition , suggesting that renin could be a potential target. Renin is an enzyme involved in the regulation of blood pressure and electrolyte balance.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby modulating their function.
Pharmacokinetics
Compounds with a 2-methyl-2-aryl substitution pattern, which this compound possesses, have been reported to exhibit good permeability, solubility, and metabolic stability . These properties are crucial for bioavailability, suggesting that this compound could potentially be well-absorbed and distributed in the body, and could be metabolically stable.
Result of Action
Similar compounds have been reported to exhibit anticancer activity , suggesting that this compound could potentially induce cell cycle arrest, apoptosis, or other anti-proliferative effects in cancer cells.
Safety and Hazards
特性
IUPAC Name |
6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-7(10)2-3-8-9(6)11-4-5-12-8/h2-3,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKHUEGCOXQRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NCCO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244872 | |
| Record name | 6-Bromo-3,4-dihydro-5-methyl-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1154740-48-3 | |
| Record name | 6-Bromo-3,4-dihydro-5-methyl-2H-1,4-benzoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1154740-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3,4-dihydro-5-methyl-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

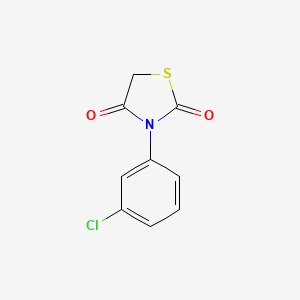
![5-(Bromomethyl)benzo[b]thiophene](/img/structure/B3032058.png)
![Propanedinitrile, [[2-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B3032059.png)
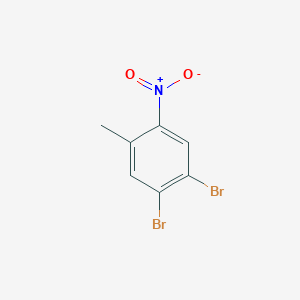
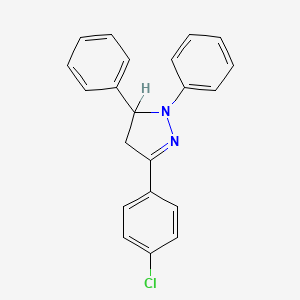


![Benzaldehyde, 2-[(5-bromopentyl)oxy]-](/img/structure/B3032071.png)

![6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3032076.png)
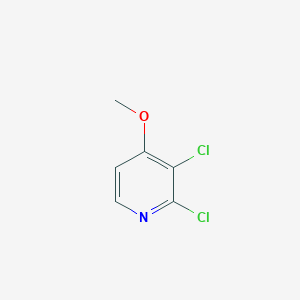
![(3Z)-3-[(3-bromophenyl)imino]-5-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B3032078.png)
